L-Buthionine-(S,R)-sulfoximine hydrochloride is a potent inhibitor of gamma-glutamylcysteine synthetase, an enzyme crucial for the synthesis of glutathione, a vital antioxidant in cellular processes. This compound has garnered attention in both pharmacological and biochemical research due to its ability to modulate intracellular glutathione levels, thereby influencing various physiological and pathological conditions.
L-Buthionine-(S,R)-sulfoximine hydrochloride is synthesized from L-buthionine-(S,R)-sulfoximine, which is derived from the reaction of butyl sulfonamide with L-cysteine derivatives. It can be obtained through various chemical synthesis methods, including recrystallization and chromatography techniques that enhance purity and yield.
This compound belongs to the class of sulfoximines and is specifically classified as a gamma-glutamylcysteine synthetase inhibitor. It is often studied in the context of cancer research and oxidative stress modulation due to its effects on glutathione metabolism.
The synthesis of L-buthionine-(S,R)-sulfoximine hydrochloride typically involves several steps:
L-Buthionine-(S,R)-sulfoximine hydrochloride has a molecular formula of and features a sulfoximine functional group characterized by a sulfur atom bonded to both an oxygen atom and a nitrogen atom.
L-buthionine-(S,R)-sulfoximine hydrochloride primarily acts as an inhibitor in biochemical pathways involving glutathione synthesis. Its mechanism involves:
The primary mechanism by which L-buthionine-(S,R)-sulfoximine hydrochloride exerts its effects involves:
Studies have shown that treatment with L-buthionine-(S,R)-sulfoximine hydrochloride can lead to significant reductions in cell viability in various cancer cell lines, highlighting its potential as an adjunct therapy in cancer treatment regimens.
L-Buthionine-(S,R)-sulfoximine hydrochloride has several scientific applications:
L-Buthionine-(S,R)-sulfoximine hydrochloride exerts its biological activity through selective and irreversible inhibition of γ-glutamylcysteine synthetase (γ-glutamylcysteine synthetase), the rate-limiting enzyme in glutathione biosynthesis. This enzyme catalyzes the adenosine triphosphate-dependent ligation of glutamate and cysteine to form γ-glutamylcysteine, the immediate precursor of glutathione.
The inhibition mechanism involves stereospecific interaction with γ-glutamylcysteine synthetase’s active site. The (S,R) stereoisomer of buthionine sulfoximine acts as a transition-state analog that undergoes phosphorylation by adenosine triphosphate at the sulfoximine nitrogen, forming a stable γ-glutamylcysteine synthetase-adenosine triphosphate-buthionine sulfoximine complex. This phosphorylation event enables covalent modification of the enzyme’s catalytic cysteine residue, resulting in permanent inactivation [7]. The stereochemical requirement is absolute: only the L-S,R isomer demonstrates potent inhibitory activity, while other stereoisomers exhibit markedly reduced binding affinity. Structural analyses confirm that the sulfoximine moiety mimics the tetrahedral intermediate formed during γ-glutamyl peptide bond formation in the natural catalytic cycle, explaining its transition-state analog properties [4] [7].
Human γ-glutamylcysteine synthetase exists as a heterodimer comprising a catalytic heavy subunit and a regulatory light subunit. Structural studies reveal that buthionine sulfoximine binding occurs primarily within the glutamate-binding pocket of the heavy subunit, with specific interactions between the sulfoximine group and conserved arginine residues (Arg-127 and Arg-468) crucial for inhibitor recognition [7]. The inhibitor’s four-carbon butyl chain occupies a hydrophobic subpocket that confers specificity for γ-glutamylcysteine synthetase over related glutamine synthetase enzymes. This structural differentiation explains why buthionine sulfoximine inhibits γ-glutamylcysteine synthetase at nanomolar concentrations but requires millimolar levels to affect glutamine synthetase. Polymorphisms in the glutamate-binding domain across tissue-specific isozymes contribute to observed variations in inhibitory potency, with tumor cell lines showing differential sensitivity (Table 1) [1] [4].
Table 1: Differential Inhibitory Potency of L-Buthionine-(S,R)-sulfoximine Against γ-glutamylcysteine synthetase in Human Tumor Models
Tumor Type | Cell Line/Specimen | IC₅₀ (μM) | Reference |
---|---|---|---|
Melanoma | Multiple specimens | 1.9 | [4] |
Breast carcinoma | Tumor specimens | 8.6 | [4] |
Ovarian carcinoma | Tumor specimens | 29.0 | [4] |
Neuroblastoma | SK-N-BE-2C | <10 | [1] |
Depletion of intracellular glutathione pools by L-Buthionine-(S,R)-sulfoximine triggers multifaceted compensatory responses. The most consistently documented adaptation involves upregulation of the cystine/glutamate antiporter (solute carrier family 7 member 11), increasing cystine import to boost cysteine availability for glutathione synthesis [6]. Simultaneously, inhibition of γ-glutamylcysteine synthetase causes accumulation of its substrate cysteine, leading to feedback inhibition of cysteine uptake systems. In murine models, glutathione depletion activates de novo ascorbate biosynthesis as an alternative antioxidant system, evidenced by increased urinary ascorbate excretion even under ascorbate-free dietary conditions [7]. Additional compensation occurs through thioredoxin system upregulation, with increased thioredoxin reductase activity partially mitigating oxidative stress induced by glutathione deficiency. Metabolic flux studies demonstrate redirection of glycolytic intermediates toward pentose phosphate pathway to generate nicotinamide adenine dinucleotide phosphate hydrogen, essential for maintaining functional glutathione and thioredoxin systems despite glutathione depletion [3].
The recovery kinetics of cellular glutathione pools following buthionine sulfoximine removal follows biphasic patterns that vary significantly across cell types. In cultured neuroblastoma cells, glutathione recovery initiates after a 6-hour lag period, with concentrations reaching 50% of baseline by 24 hours and near-complete restoration by 48 hours [1]. This lag phase corresponds to the time required for de novo synthesis of γ-glutamylcysteine synthetase enzyme, as existing molecules remain irreversibly inhibited. Hepatocytes demonstrate faster recovery (within 12 hours) due to their high basal expression of γ-glutamylcysteine synthetase. In vivo studies reveal tissue-specific variations: renal glutathione repletion occurs most rapidly (within 24 hours), while neural glutathione recovery extends beyond 72 hours due to lower constitutive γ-glutamylcysteine synthetase expression and reduced precursor amino acid transport across the blood-brain barrier. Circadian regulation further modulates recovery dynamics, with glutathione synthesis rates peaking during active feeding cycles in rodent models [6].
Beyond glutathione depletion, L-Buthionine-(S,R)-sulfoximine exerts secondary effects through disruption of glutathione-mediated allosteric regulation:
Protein Kinase C Delta Modulation: Glutathione depletion induces reactive oxygen species accumulation, which activates protein kinase C delta through oxidation of its regulatory domain. In MYCN-amplified neuroblastoma cells, this pathway triggers caspase-independent apoptosis through phosphorylation of nuclear lamin proteins. Antioxidant pretreatment or rottlerin-mediated protein kinase C delta inhibition completely abrogates this effect, confirming the glutathione-protein kinase C delta signaling axis [1].
Thioredoxin System Interdependence: Depleted glutathione pools increase dependence on the thioredoxin system for maintenance of cellular reduction potential. This creates compensatory upregulation of thioredoxin reductase activity, particularly in tumor cells with inherent glutathione synthesis deficiencies. Consequently, combined inhibition of γ-glutamylcysteine synthetase and thioredoxin reductase demonstrates synergistic cytotoxicity through complete disruption of cellular redox homeostasis [3].
Glutathione S-Transferase Dysregulation: Glutathione depletion reduces glutathione S-transferase activity by 60% in melanoma cells through substrate limitation rather than direct enzyme inhibition. This impairment diminishes detoxification capacity for electrophilic compounds, including chemotherapeutic alkylating agents. Interestingly, glutathione S-transferase pi expression decreases at both protein and messenger ribonucleic acid levels following prolonged glutathione depletion, suggesting glutathione-mediated transcriptional regulation [4] [7].
Altered Glutathionylation Dynamics: Physiological glutathione levels maintain protein thiol homeostasis through reversible protein S-glutathionylation. Depletion disrupts this redox buffer system, causing irreversible oxidation of critical cysteine residues in proteins such as nuclear factor erythroid 2-related factor 2, hypoxia-inducible factor 1 alpha, and activating protein 1. This leads to sustained activation or inhibition of these transcription factors depending on their specific redox requirements [3].
Table 2: Compensatory Mechanisms Activated During Glutathione Depletion
Compensatory Pathway | Key Elements | Functional Consequence |
---|---|---|
Cystine transport upregulation | Solute carrier family 7 member 11 expression | Increased cysteine availability |
Ascorbate synthesis | Gulonolactone oxidase induction | Alternative antioxidant system |
Thioredoxin system activation | Thioredoxin reductase overexpression | Backup reduction potential maintenance |
Metabolic reprogramming | Pentose phosphate pathway flux increase | Nicotinamide adenine dinucleotide phosphate hydrogen generation |
Glutathione S-transferase downregulation | Reduced glutathione S-transferase pi transcription | Impaired xenobiotic detoxification |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0